2-Phenyl-s-triazolo(5,1-a)isoquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35257-18-2 |
|---|---|
Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-phenyl-[1,2,4]triazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C16H11N3/c1-2-7-13(8-3-1)15-17-16-14-9-5-4-6-12(14)10-11-19(16)18-15/h1-11H |
InChI Key |
HXAVJPUGRHYHRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations of Triazolo 5,1 a Isoquinoline Formation
Elucidation of Proposed Reaction Pathways in Annulation Processes
Annulation, the formation of a new ring onto an existing one, is a primary strategy for constructing the triazolo(5,1-a)isoquinoline framework. Various mechanistic pathways have been proposed depending on the starting materials and catalytic systems employed.
One prominent pathway involves the transition metal-catalyzed annulation of pyrazole derivatives with alkynes. For instance, a ruthenium(II)-catalyzed reaction between 3-methyl-5-phenyl-1H-pyrazole and diphenylacetylene proceeds through a proposed C-H/N-H bond cleavage mechanism. The reaction pathway is thought to involve the initial coordination of the ruthenium catalyst to the pyrazole, followed by C-H activation and subsequent insertion of the alkyne. Reductive elimination then furnishes the final pyrazolo[5,1-a]isoquinoline product.
Another significant route is the cascade cyclization of 1,2-bis(phenylethynyl)benzene derivatives with sodium azide (NaN₃). figshare.comresearchgate.net This method provides a direct synthesis of figshare.comnih.govresearchgate.nettriazolo[5,1-a]isoquinoline derivatives. The proposed mechanism involves the initial reaction of sodium azide with one of the alkyne moieties, leading to the formation of a vinyl azide intermediate. This is followed by an intramolecular cycloaddition onto the second alkyne, resulting in the fused triazole ring system. The regioselectivity of this process is highly dependent on the electronic and steric nature of the substituents on the alkyne groups. figshare.comresearchgate.net
Furthermore, tandem reactions involving [3+2] cycloaddition have been developed. A mechanochemical method utilizing a copper catalyst facilitates the [3+2] cycloaddition of azinium-N-imines with nitriles to yield 1,2,4-triazolo derivatives under solventless conditions. researchgate.net Oxidative annulation processes, mediated by systems like Rh₂(cap)₄/TBHP, can generate 1,3-dipoles from N-substituted tetrahydroisoquinolines, which then undergo cycloaddition with reactants like nitroalkenes to form fused heterocyclic systems. chim.it
A tetrabutylammonium fluoride (TBAF)-promoted detosylation-cyclization cascade has also been reported for the synthesis of figshare.comnih.govresearchgate.net‐triazolo[5,1‐a]‐isoquinolines. researchgate.net Control experiments suggest that the transformation is facilitated by both TBAF and the water present in the commercial reagent, highlighting the nuanced role of reagents in the reaction pathway. researchgate.net
Role and Reactivity of Transient Intermediates in Cycloaddition Reactions
Cycloaddition reactions are fundamental to the synthesis of the triazolo(5,1-a)isoquinoline core, and the formation and reactivity of transient intermediates are central to these transformations. The intramolecular azide-alkyne cycloaddition (IAAC) is a key example, where the simultaneous presence of the azide and alkyne functionalities within a single molecule leads to a significant entropy advantage, often allowing the reaction to proceed under mild, metal-free conditions. kuleuven.beresearchgate.net
In the synthesis of related 5,6-dihydropyrazolo[5,1-a]isoquinolines, a proposed mechanism begins with a 1,3-dipolar cycloaddition between a C,N-cyclic azomethine imine and an α,β-unsaturated ketone. nih.gov This initial step generates a transient cycloadduct, designated as intermediate A. This intermediate is not isolated but rapidly undergoes elimination of a tosylate group to form a second key intermediate, B. The subsequent deprotonation of intermediate B leads to the final product through oxidative aromatization. nih.gov
The reactivity of these intermediates is pivotal. For instance, in copper-catalyzed domino reactions, an in situ [3+2] cycloaddition follows azidation and a Suzuki-Miyaura cross-coupling reaction. bohrium.com The sequence of these steps and the nature of the transient species formed are crucial for the regioselective outcome of the final product. bohrium.com Similarly, in the synthesis of pyrrolotriazoloisoquinoline frameworks, copper-mediated intramolecular arylation proceeds via transient species that can, under basic conditions, lead to a triazole ring-opening rearrangement, demonstrating the delicate stability and subsequent reaction pathways available to these intermediates. nih.gov
| Reaction Type | Key Intermediate(s) | Subsequent Transformation | Final Product Class |
| Tandem [3+2]-Cycloaddition/Aromatization nih.gov | Cycloadduct (Intermediate A), Detosylated adduct (Intermediate B) | Elimination, Deprotonation, Oxidative Aromatization | 5,6-Dihydropyrazolo[5,1-a]isoquinolines |
| Intramolecular Azide-Alkyne Cycloaddition (IAAC) kuleuven.beresearchgate.net | Azido-alkyne precursor | Intramolecular [3+2] Cycloaddition | Fused 1,2,3-Triazoles |
| Copper-Mediated Intramolecular Arylation nih.gov | Organocopper intermediate | Cyclization, Potential Ring Opening | Pyrrolo figshare.comnih.govresearchgate.nettriazolo[5,1-a]isoquinolines |
| Domino Suzuki/[3+2] Cycloaddition bohrium.com | Azide intermediate | In situ [3+2] Cycloaddition | Tetrazolo[5,1-a]isoquinolines |
Intramolecular Rearrangements and Isomerization Processes in Triazolo-Fused Systems
While the initial formation of the fused ring system is the primary goal, subsequent intramolecular rearrangements and isomerization can occur, sometimes leading to unexpected products. These processes are often driven by the reaction conditions and the inherent strain or stability of the initial products.
A notable example is observed in the synthesis of pyrrolo[3,2-c] figshare.comnih.govresearchgate.nettriazolo[5,1-a] or [3,4-a]isoquinolines. nih.gov Under the basic conditions required for copper-mediated intramolecular direct C-arylation, the primary triazolo-fused products can undergo a triazole ring-opening rearrangement. This process leads to the formation of N-(1H-pyrrolo[3,2-c]isoquinolin-5-yl)cyanamides. The formation of these cyanamides from the isomeric pyrrolo[3,2-c] figshare.comnih.govresearchgate.nettriazolo[3,4-a]isoquinolines is particularly complex, involving not only the triazole ring opening but also an unusual migration of the cyano group. nih.gov
Density Functional Theory (DFT) studies have been employed to provide insight into the mechanism of this triazole ring cleavage, highlighting the thermodynamic driving forces behind the rearrangement. nih.gov In contrast, performing the cyclization under neutral conditions via a free-radical pathway, using reagents like TTMSS/AIBN, successfully yields the desired triazolo-fused isoquinolines without the subsequent ring cleavage, demonstrating that such rearrangements can be suppressed by careful selection of the reaction pathway. nih.gov
These findings underscore the importance of understanding potential post-cyclization transformations. The stability of the triazole ring within the fused system is not absolute and can be compromised under certain, particularly basic, conditions, leading to significant structural reorganization.
Influence of Reaction Conditions on Mechanistic Pathways and Selectivity
Reaction conditions exert a profound influence on the mechanistic pathways, yields, and selectivity in the synthesis of triazolo(5,1-a)isoquinolines. The choice of catalyst, solvent, additives, and temperature can dictate which of several possible pathways is favored.
In the ruthenium(II)-catalyzed annulation of pyrazoles with alkynes, the solvent was found to be a critical parameter. Performing the reaction in water gave an excellent yield (81%) of the desired product, whereas organic solvents like DMF and DCE resulted in significantly lower yields (41% and 25%, respectively). Additives also played a crucial role; the use of AgSbF₆ as an additive dramatically increased the reaction efficacy compared to other salts like KPF₆ or KOAc.
The choice between different mechanistic routes can also be controlled by reaction conditions. As previously mentioned, the cyclization of (2-bromophenyl)pyrrolyl-1,2,4-triazoles can proceed via two distinct pathways. nih.gov A copper-mediated reaction under basic conditions leads to the fused product, which then undergoes ring opening. However, switching to a free radical cyclization under neutral conditions prevents this subsequent rearrangement, leading cleanly to the desired triazolo-fused product. nih.gov
Furthermore, subtle modifications can alter the product scope. In the TBAF-promoted cascade synthesis of figshare.comnih.govresearchgate.net‐triazolo[5,1‐a]‐isoquinolines, a slight modification of the reaction conditions enables the synthesis of valuable halogen-substituted derivatives. researchgate.net In cascade cyclizations of unsymmetrical 1,2-bis(phenylethynyl)benzene derivatives, the nature of the substituents on the alkyne moieties was found to be a key factor in determining the selectivity of the cyclization sequences. figshare.com
| Reaction | Condition Varied | Observation | Reference |
| Ru(II)-Catalyzed Annulation | Solvent | Yield: Water (81%) > DMF (41%) > DCE (25%) | |
| Ru(II)-Catalyzed Annulation | Additive | Efficacy: AgSbF₆ > AgOTf > KPF₆ > KOAc | |
| Cyclization of (2-bromophenyl)pyrrolyl-1,2,4-triazoles | Reaction Type | Copper-mediated (basic): Leads to ring opening. Free radical (neutral): Prevents ring opening. | nih.gov |
| TBAF-Promoted Cascade | Conditions | Slight modification allows for synthesis of halogen-substituted products. | researchgate.net |
| Cascade Cyclization | Substrate | Substituents on alkynes are important for selectivity. | figshare.com |
Spectroscopic and Analytical Characterization Techniques in Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of newly synthesized compounds. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS allows for the determination of a molecule's exact mass, which can then be compared to the calculated mass for a proposed molecular formula. nih.gov This technique is routinely used to verify the identity of triazolo-isoquinoline derivatives. figshare.com
For instance, the molecular formula of a synthesized compound can be confirmed by comparing its experimentally determined mass with the theoretically calculated mass. A close match between these two values provides strong evidence for the proposed structure.
Table 2: HRMS Data for a Representative 2-Phenyl-s-triazolo(5,1-a)isoquinoline Derivative Data for 5-(benzyloxy)-1-phenyl- figshare.comualberta.canih.govtriazolo[5,1-a]isoquinoline via Electrospray Ionization (ESI). figshare.com
| Molecular Formula | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
| C₂₄H₁₉N₃O | [C₂₄H₁₉N₃O+H]⁺ | 366.1601 | 366.1605 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of different types of chemical bonds.
In the characterization of this compound derivatives, IR spectroscopy can confirm the presence of aromatic C-H bonds, C=C and C=N bonds within the heterocyclic ring system, and any functional groups on substituents.
Table 3: Key IR Absorption Bands for a Substituted this compound Derivative Data for 5-(benzyloxy)-1-phenyl- figshare.comualberta.canih.govtriazolo[5,1-a]isoquinoline using KBr pellet. figshare.com
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2863 | C-H Stretch | Aliphatic (e.g., in substituent) |
| 1558 | C=C / C=N Stretch | Aromatic/Heterocyclic Rings |
| 1068 | C-O Stretch | Ether (in substituent) |
| 734, 698 | C-H Bend | Aromatic Rings |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique allows for the measurement of bond lengths, bond angles, and dihedral angles, offering an unambiguous three-dimensional model of the molecule.
For related compounds like 3-(4-Chlorophenyl)-5-phenyl-1,2,4-triazolo[3,4-a]isoquinoline, single-crystal X-ray diffraction analysis has revealed detailed structural parameters. nih.gov Such studies show that the fused triazoloisoquinoline ring system is nearly planar. nih.govnih.gov The attached phenyl rings are typically twisted relative to this central plane. nih.gov The crystal packing is often stabilized by intermolecular interactions such as C—H···N hydrogen bonds and π–π interactions. nih.gov
Table 4: Crystallographic Data for a Related Triazolo-isoquinoline Compound Data for 3-(4-Chlorophenyl)-5-phenyl-1,2,4-triazolo[3,4-a]isoquinoline. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9841 (3) |
| b (Å) | 9.0679 (4) |
| c (Å) | 23.9881 (11) |
| β (°) ** | 93.078 (4) |
| Volume (ų) ** | 1734.20 (13) |
| Z | 4 |
Chromatographic Methods for Separation and Purity Assessment (e.g., HPLC in academic contexts)
Chromatographic techniques are indispensable for the purification of synthesized compounds and the assessment of their purity. In academic research concerning triazolo-isoquinolines, two methods are commonly utilized.
Thin Layer Chromatography (TLC) is used to monitor the progress of a chemical reaction in real-time. It allows for a quick qualitative assessment of the presence of starting materials, intermediates, and the final product. figshare.com
Flash Column Chromatography is the standard method for purifying the crude product after the reaction is complete. The crude mixture is passed through a column of silica (B1680970) gel, and a solvent or solvent mixture (eluent) is used to separate the desired product from impurities based on differential adsorption to the silica. figshare.com The purity of the collected fractions is often confirmed by TLC before the solvent is removed to yield the purified compound.
While High-Performance Liquid Chromatography (HPLC) is a powerful tool for purity assessment and quantitative analysis, synthesis-focused academic literature on this scaffold more frequently reports the use of TLC and flash chromatography for routine monitoring and purification. figshare.com
Q & A
Q. What are the most reliable synthetic routes for 2-Phenyl-s-triazolo(5,1-a)isoquinoline?
The compound can be synthesized via tandem reactions catalyzed by CuI or AgNO3 using o-alkynyl aldehydes and nitrogen-containing precursors. These methods offer mild conditions (room temperature to 80°C) and high regioselectivity . For example, cycloaddition reactions involving triflyl alkynes and azomethine imines yield pyrazolo[5,1-a]isoquinoline derivatives under catalyst-free conditions at room temperature . Silver triflate (AgOTf) has also been effective in mediating one-pot trifluoromethylation reactions for structurally related pyrazolo[5,1-a]isoquinolines .
Q. How can structural purity and regioselectivity be ensured during synthesis?
Characterization via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography is critical. Regioselectivity is achieved using catalysts like AgOTf or CuI, which stabilize transition states during cyclization . For example, AgOTf promotes trifluoromethyl group incorporation at the 2-position of the isoquinoline core with >90% selectivity .
Q. What are the primary toxicity concerns for handling this compound?
Animal studies indicate reproductive toxicity (e.g., TDLo = 5 mg/kg in hamsters via subcutaneous exposure) and potential NOx emission upon decomposition . Researchers must use fume hoods, personal protective equipment (PPE), and adhere to protocols for reproductive toxin handling. Toxicity data should guide dose selection in biological assays .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity?
Functionalization at the phenyl or triazolo moiety improves bioactivity. For example:
- Sulfonation : CuBr2-mediated radical cascade reactions introduce sulfonyl groups to indolo[2,1-a]isoquinoline derivatives, enhancing cytotoxicity (IC50 = 5.2 µg/mL against HCT116 cells) .
- Trifluoromethylation : Silver-catalyzed reactions yield pyrazolo[5,1-a]isoquinolines with improved pharmacokinetic properties .
- Dimerization : Suzuki cross-coupling generates 5,5'-bi[1,2,3]triazolo[5,1-a]isoquinoline, which exhibits unique electronic properties for materials science .
Q. What mechanistic insights explain its biological activity (e.g., anticancer effects)?
The compound’s planar heteroaromatic structure intercalates DNA, inducing apoptosis via topoisomerase inhibition. Derivatives like sulfonated indolo[2,1-a]isoquinolines trigger ROS-mediated cytotoxicity in cancer cells . Computational docking studies suggest binding to kinase ATP pockets (e.g., CDC25B), validated by enzymatic inhibition assays .
Q. How can synthetic scalability challenges be addressed?
Optimize catalyst loading (e.g., 5 mol% Rose Bengal for photoredox cyclization) and use flow chemistry for tandem reactions. For example, AgNO3-catalyzed cyclizations achieve 85% yield at gram scale . Green chemistry approaches, such as metal-free radical nitration using t-BuONO, reduce purification steps .
Q. What analytical methods resolve contradictions in biological data?
- Metabolic stability : Use LC-MS/MS to compare in vitro/in vivo metabolite profiles.
- Off-target effects : Kinome-wide screening (e.g., KINOMEscan) identifies selectivity issues .
- Apoptosis vs. necrosis : Flow cytometry with Annexin V/PI staining clarifies cell death mechanisms .
Methodological Guidance
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Core modifications : Synthesize analogs via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to vary substituents .
- Pharmacophore mapping : Use DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties with bioactivity .
- In vitro testing : Prioritize assays like MTT for cytotoxicity and Western blotting for apoptosis markers (e.g., caspase-3) .
Q. What strategies validate synthetic intermediates with conflicting spectral data?
Q. How to optimize reaction yields for novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
